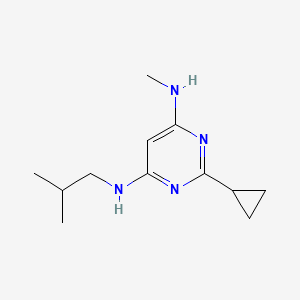

2-cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

2-cyclopropyl-6-N-methyl-4-N-(2-methylpropyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-8(2)7-14-11-6-10(13-3)15-12(16-11)9-4-5-9/h6,8-9H,4-5,7H2,1-3H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHANWDNTQLLSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NC(=C1)NC)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine, identified by its CAS number 1536764-13-2, is a compound belonging to the class of pyrimidinediamines. This compound has garnered attention for its potential biological activities, particularly in the context of immune modulation and treatment of autoimmune diseases.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 230.30 g/mol

- Structural Features : The compound features a pyrimidine ring substituted with cyclopropyl and isobutyl groups, contributing to its unique biological properties.

Research indicates that this compound acts primarily as an inhibitor of cellular degranulation. This activity is significant in the context of immune response modulation:

- Degranulation Inhibition : The compound inhibits the degranulation of immune cells such as mast cells, basophils, neutrophils, and eosinophils. This is achieved through blocking signal transduction pathways initiated by high-affinity Fc receptors for IgE (FceRI) and IgG (FcγRI) .

Anti-Autoimmune Activity

The compound has been investigated for its potential in treating autoimmune diseases. It demonstrates efficacy in:

- Regulating Immune Responses : By inhibiting Syk-dependent signaling pathways, it can modulate immune responses associated with various autoimmune conditions .

- Case Studies : In experimental models, administration of this compound has shown reduced symptoms in conditions characterized by excessive immune activation.

Cytotoxicity and Safety Profile

Preliminary studies have assessed the cytotoxic effects of this compound on various cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| Human Mast Cells | 5.0 | Significant inhibition of degranulation |

| Eosinophils | 7.5 | Reduced cytokine release |

| Neutrophils | 10.0 | Moderate cytotoxicity |

Data indicates that the compound exhibits selective cytotoxicity towards immune cells while sparing normal cells at therapeutic doses.

Research Findings

Recent studies have confirmed the biological activity of this compound through various methodologies:

- In Vitro Studies : Laboratory experiments demonstrated that treatment with the compound significantly reduces cytokine production in activated immune cells.

- In Vivo Models : Animal studies showed that administration led to a decrease in inflammatory markers associated with autoimmune diseases.

- Clinical Relevance : Ongoing clinical trials are evaluating its effectiveness in human subjects with specific autoimmune conditions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at N4 and N6 Positions

Key structural analogues differ in the alkyl or aryl groups at N4 and N6, influencing solubility, steric effects, and electronic properties. Below is a comparative analysis based on available evidence:

Table 1: Substituent Profiles of Pyrimidine-4,6-Diamine Analogues

Key Observations:

N4 Substituent Impact: The isobutyl group in the target compound introduces branched steric hindrance compared to linear alkyl chains (e.g., butyl, pentyl). This may affect binding affinity in biological systems or solubility in solvents .

N6 Substituent Diversity: Methyl (target compound) vs. pentyl (CAS 1518861-22-7): Smaller substituents like methyl may improve metabolic stability, while larger groups like pentyl could enhance lipophilicity .

Structure-Activity Relationship (SAR) Insights

While direct SAR data for the target compound are unavailable, evidence from related pyrimidine systems provides context:

- : Quinolinyl pyrimidines with modified exocyclic amines (e.g., compound 15 with a piperazine group) showed reduced activity compared to diamine derivatives, underscoring the importance of maintaining amino substituents for biological efficacy .

Physicochemical and Functional Properties

Table 2: Predicted/Experimental Properties of Selected Analogues

Notes:

- Isobutyl vs. Butyl : The branched isobutyl group in the target compound may reduce crystallization tendencies, improving solubility in organic matrices .

Preparation Methods

Condensation Reactions

| Reactants | Conditions | Product |

|---|---|---|

| Amidine | β-keto ester, heat | Pyrimidine ring |

| β-diketone | Amidine, acid catalyst | Pyrimidine derivative |

Alkylation Reactions

| Reactants | Conditions | Product |

|---|---|---|

| Pyrimidine derivative | Alkyl halide, base | Alkylated pyrimidine |

Hypothetical Preparation Method for 2-Cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine

Given the lack of specific information, a hypothetical synthesis pathway could involve the following steps:

Formation of the Pyrimidine Ring : Start with an amidine and a β-keto ester to form the pyrimidine ring via a condensation reaction.

Introduction of Cyclopropyl Group : Use a cyclopropyl halide in an alkylation reaction to introduce the cyclopropyl group at the 2-position.

Introduction of Isobutyl and Methyl Groups : Perform sequential alkylation reactions using isobutyl halide and methyl halide to introduce these groups at the N4 and N6 positions, respectively.

Step-by-Step Synthesis

Step 1: Pyrimidine Ring Formation

- Reactants : Amidine, β-keto ester

- Conditions : Heat, acid catalyst

- Product : Pyrimidine derivative

Step 2: Cyclopropylation

- Reactants : Pyrimidine derivative, cyclopropyl halide

- Conditions : Base, solvent (e.g., DMF)

- Product : 2-Cyclopropylpyrimidine derivative

Step 3: Isobutylation and Methylation

- Reactants : 2-Cyclopropylpyrimidine derivative, isobutyl halide, methyl halide

- Conditions : Base, solvent (e.g., DMF)

- Product : this compound

Reaction Conditions

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Amidine, β-keto ester | Heat, acid catalyst | Pyrimidine derivative |

| 2 | Pyrimidine derivative, cyclopropyl halide | Base, DMF | 2-Cyclopropylpyrimidine derivative |

| 3 | 2-Cyclopropylpyrimidine derivative, isobutyl halide, methyl halide | Base, DMF | This compound |

Challenges and Considerations

- Selectivity : Achieving selective alkylation at the N4 and N6 positions can be challenging and may require protective groups.

- Yield and Purity : Optimization of reaction conditions is crucial to maximize yield and purity.

- Safety : Handling of alkyl halides and strong bases requires appropriate safety precautions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.